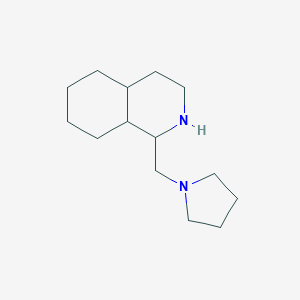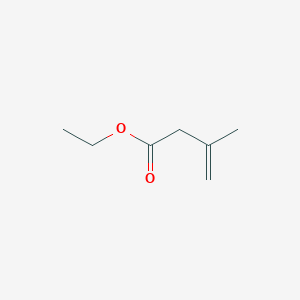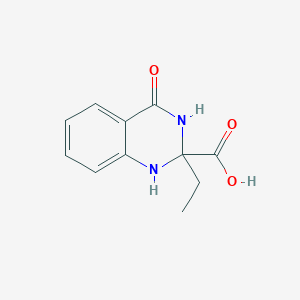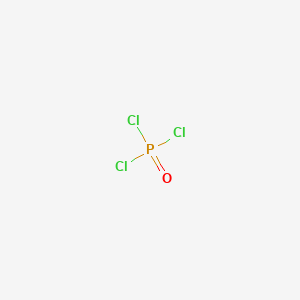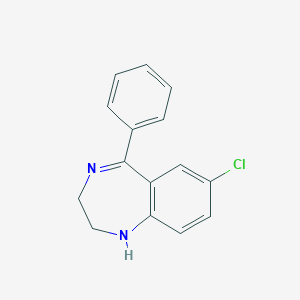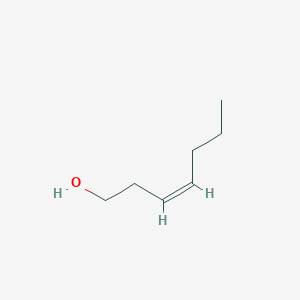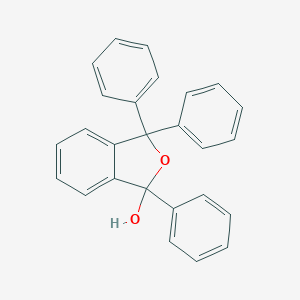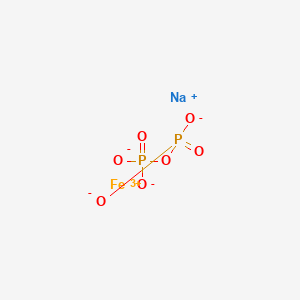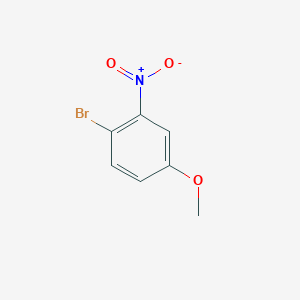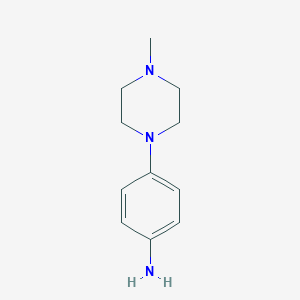
4-(4-Methylpiperazino)aniline
概要
説明
4-(4-Methylpiperazino)aniline is a chemical compound that is structurally related to various aniline derivatives. Aniline derivatives are known for their wide range of applications in pharmaceuticals, dyes, and as intermediates in chemical synthesis. The presence of a piperazine ring, which is a common feature in many pharmaceuticals, suggests that 4-(4-Methylpiperazino)aniline could have potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related anilidopiperidine compounds has been explored in several studies. For instance, the synthesis of 4-anilidopiperidines, which are structurally similar to 4-(4-Methylpiperazino)aniline, has been reported to involve the incorporation of a phenylpiperidine pharmacophore, leading to potent opioid analgesic and anesthetic agents . Another study describes the synthesis of a novel organic-inorganic hybrid material involving a methylpiperazine moiety, which could share synthetic pathways with 4-(4-Methylpiperazino)aniline . Additionally, a practical microwave-assisted synthesis method for N-arylpiperazines has been developed, which could potentially be adapted for the synthesis of 4-(4-Methylpiperazino)aniline .
Molecular Structure Analysis
The molecular structure of compounds related to 4-(4-Methylpiperazino)aniline has been studied using various techniques. For example, the crystal structure of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, has been investigated, revealing coplanar arrangements and intermolecular interactions . Similarly, the crystal structures of triazenes related to 4-(4-Methylpiperazino)aniline have been determined, providing insights into the conformational preferences of the piperazine ring .
Chemical Reactions Analysis
The chemical behavior of aniline derivatives under photoisomerization and photodissociation conditions has been studied. Aniline and its derivatives, such as 4-methylpyridine, undergo isomerization and dissociation upon excitation by photons, which could be relevant for understanding the reactivity of 4-(4-Methylpiperazino)aniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-(4-Methylpiperazino)aniline have been characterized. For instance, the thermal stability, optical absorption, and antioxidant properties of a methylpiperazine-based hybrid material have been determined, which could provide a basis for inferring the properties of 4-(4-Methylpiperazino)aniline . Additionally, the design and synthesis of dendrimers incorporating aniline units have been reported, which could shed light on the solubility and self-assembly behavior of 4-(4-Methylpiperazino)aniline .
科学的研究の応用
- “4-(4-Methylpiperazino)aniline” is a chemical compound with the molecular formula C11H17N3 .
- It is used in cancer research as a kinase modulator . Kinase modulators are substances that can affect the activity of kinases, which are enzymes that can modify other proteins by adding phosphate groups to them. This can have a significant impact on cell signaling pathways, which are crucial in many biological processes, including cancer.
- It is also used as a certified reference material for highly accurate and reliable data analysis .
-
Kinase Modulator in Cancer Research
- “4-(4-Methylpiperazino)aniline” is used in cancer research as a kinase modulator . Kinase modulators are substances that can affect the activity of kinases, which are enzymes that can modify other proteins by adding phosphate groups to them. This can have a significant impact on cell signaling pathways, which are crucial in many biological processes, including cancer .
- The compound is applied in experimental procedures involving cell cultures and animal models. The exact methods and technical details would depend on the specific type of cancer and the experimental design .
- The outcomes of these experiments could include changes in cell behavior, such as proliferation or apoptosis, and could potentially lead to the development of new cancer treatments .
-
Preparation of Benzyloxypyridinone Derivative
- “4-(4-Methylpiperazino)aniline” is used as a reagent in the preparation of a benzyloxypyridinone derivative .
- This derivative has c-Met kinase inhibitor properties , which means it can block the activity of the c-Met kinase. This kinase is often overactive in various types of cancer, so inhibiting it can be a useful strategy in cancer treatment .
- The preparation of the benzyloxypyridinone derivative would involve a series of chemical reactions, with “4-(4-Methylpiperazino)aniline” being one of the starting materials .
- The results of this application could include the successful synthesis of the benzyloxypyridinone derivative and its subsequent testing in biological assays .
-
Fire Extinguishing Agent
- “4-(4-Methylpiperazino)aniline” can be used in fire extinguishing . It can be used in dry chemical, carbon dioxide, or alcohol-resistant foam .
- The compound is applied in fire extinguishing procedures. The exact methods and technical details would depend on the specific type of fire and the experimental design .
- The outcomes of these applications could include successful extinguishing of fires .
-
Chemical Synthesis
- “4-(4-Methylpiperazino)aniline” can be used in chemical synthesis . It can be used as a reagent in various chemical reactions .
- The compound is applied in experimental procedures involving chemical reactions. The exact methods and technical details would depend on the specific type of reaction and the experimental design .
- The outcomes of these experiments could include the successful synthesis of various chemical compounds .
Safety And Hazards
4-(4-Methylpiperazino)aniline is a hazardous substance. It causes severe skin burns and eye damage . If swallowed, it is advised not to induce vomiting and to immediately call a poison center or doctor . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
特性
IUPAC Name |
4-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZNZNKHRXRLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353214 | |
| Record name | 4-(4-Methylpiperazino)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazino)aniline | |
CAS RN |
16153-81-4 | |
| Record name | 4-(4-Methylpiperazino)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methylpiperazin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

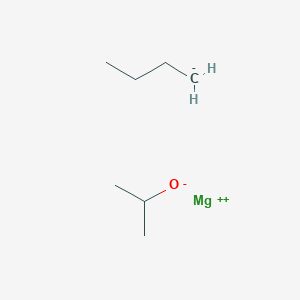
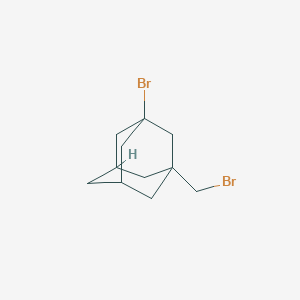
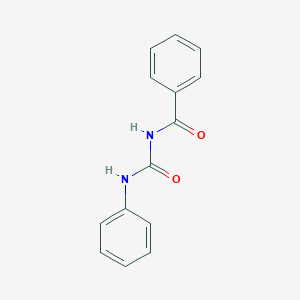
![N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B157103.png)
